

Technical Guide: Chemical & Functional Characterization of L-Lysine Lactam

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Compound of Interest

Compound Name: (S)-3-Aminoazepan-2-one

CAS No.: 21568-87-6

Cat. No.: B1207076

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-Amino-

-Caprolactam)

Executive Summary

L-Lysine lactam (L-ACL), chemically known as (S)-3-amino-hexahydro-2-azepinone, represents a critical chiral intermediate in industrial biotechnology and macromolecular chemistry. Unlike standard caprolactam, which serves purely as a monomer for Nylon-6, L-ACL possesses a "dual-functional" architecture: a reactive lactam ring capable of ring-opening polymerization (ROP) and a free

-primary amine that allows for orthogonal functionalization or branching.

This guide provides a rigorous technical analysis of L-ACL, focusing on its enzymatic production via the Toray process, its hydrolytic stability kinetics, and its emerging role in synthesizing branched polyamides and peptidomimetic drugs (e.g., bengamides).

Molecular Architecture & Physicochemical Properties[1][2]

L-ACL is the cyclic amide of L-lysine. Its structure is defined by a 7-membered lactam ring derived from the condensation of the

-amino group with the

-carboxyl group, leaving the

-amino group free and chemically accessible.

Structural Specifications

Parameter	Specification
IUPAC Name	(3S)-3-aminoazepan-2-one
Common Name	L- -Amino- -caprolactam (L-ACL)
CAS Number	26081-07-2 (HCl salt); 671-42-1 (Racemate)
Molecular Formula	
Molecular Weight	128.17 g/mol (Free base); 164.63 g/mol (HCl salt)
Chirality	L-isomer (S-configuration at C3)
Ring Size	7-membered (Hexahydro-2H-azepin-2-one core)

Physicochemical Profile

The following properties dictate handling and experimental design:

- **Solubility:** Highly soluble in water and polar organic solvents (methanol, DMSO). Insoluble in non-polar hydrocarbons (hexane).
- **Stability:** The lactam ring is thermodynamically stable at neutral pH but undergoes hydrolysis in strong acid/base or in the presence of specific lactamases.
- **Basicity:** The

-amino group exhibits nucleophilic character typical of primary amines, though its pKa is slightly depressed compared to L-lysine due to the inductive effect of the adjacent lactam

carbonyl.

Synthesis & Production Dynamics: The Toray Process

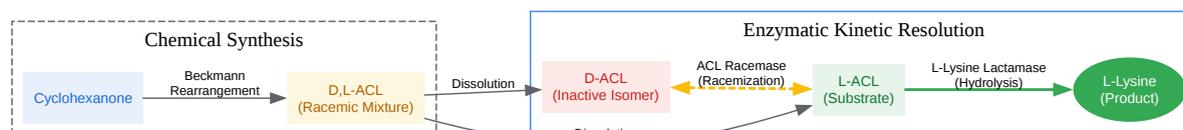
The industrial relevance of L-ACL is anchored in the Toray Process, a chemo-enzymatic route that converts cyclohexanone into L-lysine. This process relies on a dynamic kinetic resolution of the racemic lactam intermediate.

Mechanism of Action

- Chemical Synthesis: Cyclohexanone is converted to D,L-
-amino-
-caprolactam via oxime formation and Beckmann rearrangement.
- Enzymatic Resolution: The racemate is subjected to two enzymes simultaneously:
 - L-Lysine Lactamase (Hydrolase): Selectively hydrolyzes L-ACL to L-Lysine.
 - Aminocaprolactam Racemase: Rapidly interconverts D-ACL and L-ACL.

This coupling ensures 100% theoretical conversion of the racemic starting material into pure L-Lysine, avoiding the 50% yield cap of standard resolutions.

Process Flow Diagram



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Figure 1: The Toray Process utilizes a coupled racemase/hydrolase system to achieve total conversion of racemic aminocaprolactam to L-lysine.

Reactivity Profile: Polymerization & Hydrolysis

Researchers utilizing L-ACL must account for two primary reaction pathways: ring-opening hydrolysis (degradation) and ring-opening polymerization (synthesis).

Hydrolytic Stability Kinetics

In aqueous solution, L-ACL hydrolysis follows zero-order kinetics with respect to substrate concentration in the initial phases, transitioning as product inhibition occurs.

- Arrhenius Behavior: The rate constant (k) increases with temperature.
- pH Dependence: Stability is maximal at neutral pH. Hydrolysis rates accelerate significantly at $\text{pH} > 10$ and $\text{pH} < 2$.
- Experimental Implication: When using L-ACL as a culture supplement or reactant, maintain $\text{pH} 6.5\text{--}7.5$ and temperature $< 40^\circ\text{C}$ to prevent spontaneous hydrolysis to lysine.

Branching Polymerization (Nylon-6 Derivative)

Unlike

ϵ -caprolactam, which forms linear Nylon-6, L-ACL acts as a branching monomer.

- Mechanism: The lactam ring opens to form the polymer backbone.
- Branching Point: The free ϵ -amino group remains pendant on the polymer chain. This site can react with additional monomers (creating a dendritic structure) or be used for post-polymerization functionalization (e.g., quaternization for antimicrobial activity).
- Protocol Note: To synthesize linear copolymers, the ϵ -amino group must be protected (e.g., Boc or Cbz) prior to polymerization.

Analytical Characterization Protocols

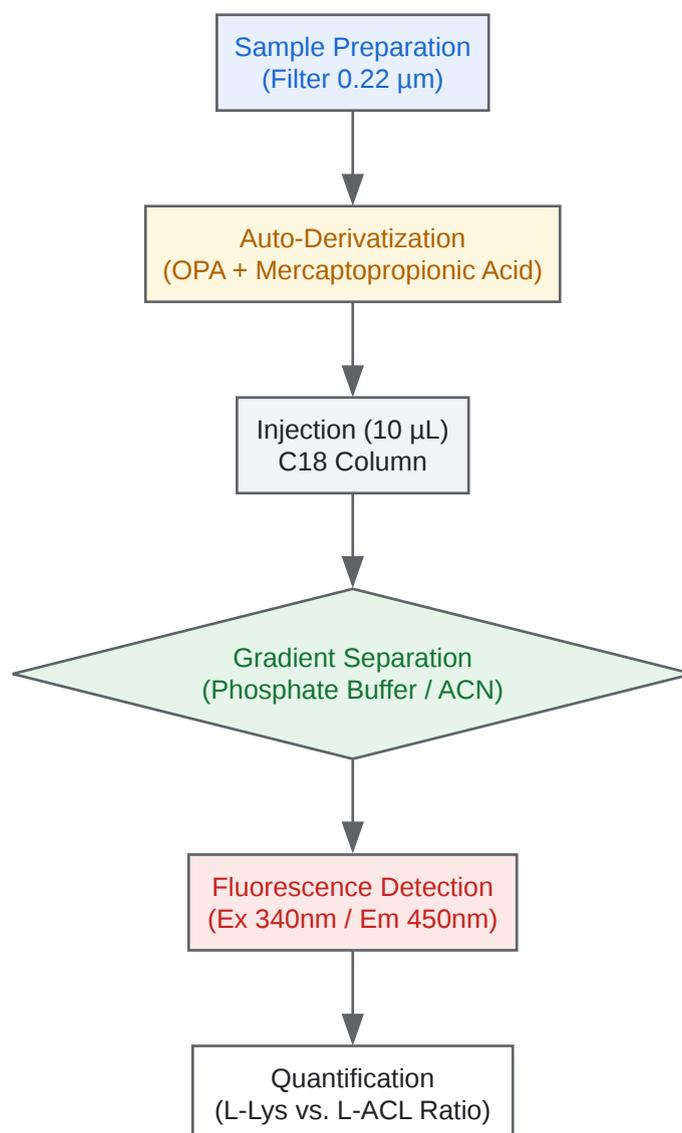
Accurate quantification of L-ACL requires separating it from its hydrolysis product (L-Lysine). Due to the lack of a strong chromophore, derivatization is recommended for high-sensitivity HPLC.

High-Performance Liquid Chromatography (HPLC)

Methodology: Pre-column derivatization with o-Phthalaldehyde (OPA) allows for fluorescence detection of primary amines.^[1]

Parameter	Condition
Column	C18 Reverse Phase (e.g., Zorbax Eclipse AAA), 3.5 µm, 4.6 x 150 mm
Mobile Phase A	40 mM , pH 7.8
Mobile Phase B	Acetonitrile : Methanol : Water (45:45:10 v/v)
Derivatization	OPA + 3-Mercaptopropionic acid (Automated injector program)
Detection	Fluorescence (Ex: 340 nm, Em: 450 nm)
Flow Rate	1.0 mL/min (Gradient elution)
Retention Order	L-Lysine elutes first (more polar); L-ACL elutes second.

Analytical Workflow Diagram



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Figure 2: Automated HPLC workflow for simultaneous quantification of L-Lysine and L-ACL.

Applications in Drug Development[6] Peptidomimetics & Bengamides

L-ACL serves as a constrained conformational mimic of lysine. In the synthesis of Bengamides (potent antitumor agents originally from marine sponges), the caprolactam ring mimics the rigid structure required for binding to Methionine Aminopeptidase (MetAP).

- Synthesis Insight: The L-ACL scaffold is often coupled to fatty acid chains. The chirality at the C3 position is critical for biological activity; the L-isomer (S-configuration) typically exhibits superior binding affinity compared to the D-isomer.

Antimicrobial Polymers

Incorporating L-ACL into Nylon-6 chains introduces cationic ammonium groups (upon protonation of the

-amine) along the polymer backbone. These cationic sites disrupt bacterial cell membranes, conferring intrinsic antimicrobial properties to the material without leaching toxic additives.

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